![molecular formula C19H22ClN3O3S2 B2360927 1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine CAS No. 1097639-00-3](/img/structure/B2360927.png)
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The InChI code for this compound is 1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Research has shown various applications of compounds structurally similar to 1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine in pharmacology. For instance, the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with 3-(4-arylpiperazin-1-yl)propyl moiety, have demonstrated strong antiarrhythmic and antihypertensive activities. These effects are likely related to alpha-adrenolytic properties, influenced by the presence of 1-phenylpiperazine moiety with substituents like methoxy or chloro (Malawska et al., 2002).
Therapeutic Potential in Tuberculosis and Cancer
Compounds with pyrrolidine structure have shown potential in treating various diseases. For example, certain derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole have been found to exhibit tuberculostatic activity with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004). Additionally, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include pyrrolidine derivatives, have been synthesized and studied for their anti-cancer activities, showing moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Synthesis and Antimicrobial Activity
New derivatives of pyridine, including those with pyrrolidine components, have been synthesized and evaluated for antimicrobial activity. These compounds were found to possess significant antibacterial activity (Patel & Agravat, 2009). Another study reported the synthesis of novel 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones with considerable antimicrobial activity, highlighting the versatility of pyrrolidine derivatives in developing new antimicrobial agents (Zareef et al., 2008).
Propiedades
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c20-17-8-9-18(27-17)28(25,26)23-10-4-7-16(23)19(24)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJQBVHEVYFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole](/img/structure/B2360845.png)
![N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide](/img/structure/B2360846.png)
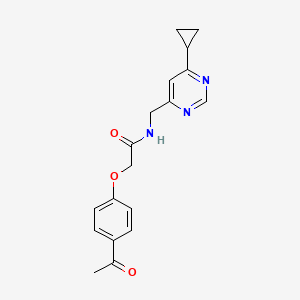
![1-[2-(4-Nitrophenyl)ethyl]piperazine](/img/structure/B2360848.png)
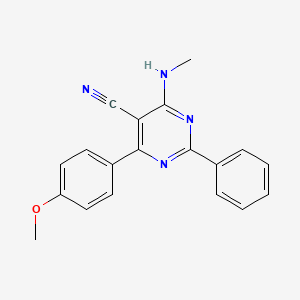
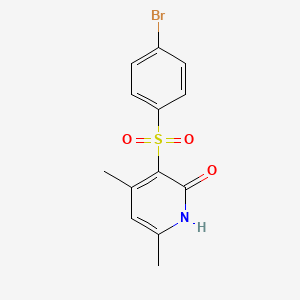
![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)
![4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2360857.png)
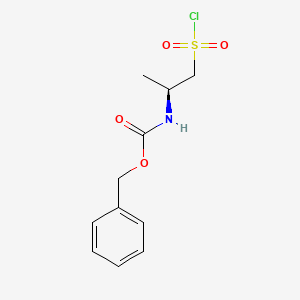
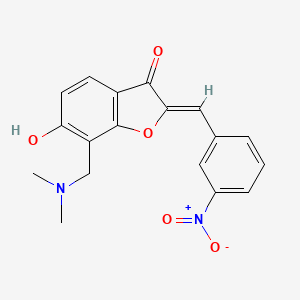
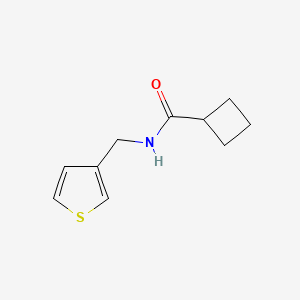
![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/no-structure.png)
![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)
![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)
